molecular formula C23H24N2O2 B2374609 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 866812-78-4

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2374609
CAS No.: 866812-78-4
M. Wt: 360.457
InChI Key: FNOMVYFIMUXRCZ-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative characterized by a 4-ethylbenzoyl group at position 3, a methoxy substituent at position 6, and a pyrrolidine ring at position 4 of the quinoline core. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active quinoline-based molecules, which often exhibit antimicrobial, anticancer, or kinase-inhibitory properties .

Properties

IUPAC Name

(4-ethylphenyl)-(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-3-16-6-8-17(9-7-16)23(26)20-15-24-21-11-10-18(27-2)14-19(21)22(20)25-12-4-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOMVYFIMUXRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which is a common nitrogen heterocycle used widely by medicinal chemists . The synthetic strategies include:

    Ring Construction: This involves creating the pyrrolidine ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions.

    Functionalization of Preformed Pyrrolidine Rings: This includes the functionalization of preformed pyrrolidine rings, such as proline derivatives.

Chemical Reactions Analysis

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is used in various scientific research applications, including:

    Medicinal Chemistry: It is used to develop new drugs and study their interactions with biological targets.

    Drug Discovery: It helps in identifying new drug candidates and understanding their mechanisms of action.

    Materials Science: It is used to explore new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, docking analyses suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
3-(4-Ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline 3: 4-ethylbenzoyl; 6: methoxy; 4: pyrrolidine ~425.48 (free base) Enhanced lipophilicity; flexible pyrrolidine for target binding.
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6: chloro; 4: piperidine; 2: pyrrolidine 328.84 Chloro group increases electronegativity; piperidine adds steric bulk.
3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (BB90881) 3: ethylbenzenesulfonyl; 4: 4-methylpiperidine 424.56 Sulfonyl group improves solubility; methylpiperidine enhances basicity.
3-(Benzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline 3: benzenesulfonyl; 6: ethoxy; 4: pyrrolidine 386.48 Ethoxy increases metabolic stability; sulfonyl enhances hydrogen bonding.
6-Methoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline Fused pyrrolo-quinoline; 1: 4-methoxyphenyl 320.39 Planar fused-ring system may improve DNA intercalation potential.

Physicochemical Properties

  • Lipophilicity : The 4-ethylbenzoyl group in the target compound increases logP compared to benzenesulfonyl or chloro-substituted analogs, favoring blood-brain barrier penetration .
  • Solubility : Sulfonyl groups (as in BB90881) improve aqueous solubility via polar interactions, whereas benzoyl or ethoxy groups reduce it .

Key Research Findings

  • Synthetic Accessibility: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used for introducing aryl/heteroaryl groups to the quinoline core, as seen in the synthesis of 4-aminoquinolines .
  • Crystallographic Data: SHELX programs have been critical in resolving the crystal structures of similar compounds, confirming substituent orientations and non-covalent interactions .
  • Pharmacological Potential: Quinoline derivatives with pyrrolidine or piperidine substituents are frequently explored as kinase inhibitors, with modifications at position 3 (e.g., benzoyl vs. sulfonyl) tailoring selectivity toward specific enzymes .

Biological Activity

3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a quinoline backbone substituted with an ethylbenzoyl group and a methoxy group. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H22N2O2
Molecular Weight306.39 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Receptor Modulation : It can bind to receptors, affecting their activity and downstream signaling pathways.
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.

Biological Activity

Research studies indicate that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating significant potency against these cell lines.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound:

  • Mechanism : It modulates neuroinflammatory responses and promotes neuronal survival under stress conditions.
  • Model Used : Animal models of neurodegenerative diseases showed improved motor functions and reduced neurodegeneration when treated with the compound.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines in vitro.
  • Animal Models : In vivo studies demonstrated decreased inflammation in models of arthritis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the effects of the compound on human cancer cell lines.
    • Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer drug.
  • Neuroprotection in Animal Models :
    • A study assessed the neuroprotective effects in mice subjected to neurotoxic agents.
    • Treated mice exhibited less neuronal loss and improved cognitive function compared to controls.
  • Inflammation Reduction in Arthritis Models :
    • The compound was tested in a rat model of arthritis.
    • Treated rats displayed reduced swelling and pain, indicating its potential as an anti-inflammatory agent.

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